Kisspeptin-10, rat (TFA)
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Overview
Description
Kisspeptin-10, rat (TFA) is a potent peptide known for its role as a vasoconstrictor and inhibitor of angiogenesisThis compound has shown potential antioxidant properties and can reduce Methotrexate-induced reproductive toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kisspeptin-10, rat (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents like HBTU or HATU and bases like DIPEA. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Kisspeptin-10, rat (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Kisspeptin-10, rat (TFA) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions:
Coupling Reagents: HBTU, HATU
Bases: DIPEA
Cleavage Reagents: TFA (trifluoroacetic acid)
Purification: HPLC
Major Products Formed: The primary product formed is the Kisspeptin-10, rat (TFA) peptide itself. During synthesis, intermediate protected peptides are also formed, which are subsequently deprotected to yield the final product .
Scientific Research Applications
Kisspeptin-10, rat (TFA) has a wide range of scientific research applications:
Medicine: It has potential therapeutic applications in treating reproductive disorders and certain cancers due to its role in inhibiting angiogenesis and reducing reproductive toxicity
Chemistry: It serves as a model peptide for studying peptide synthesis and purification techniques.
Industry: It is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Kisspeptin-10, rat (TFA) exerts its effects by binding to the kisspeptin receptor (KISS1 or GPR54). This binding activates a signaling cascade involving G-proteins, which in turn modulate various downstream pathways. These pathways include the regulation of gonadotropin-releasing hormone secretion, inhibition of angiogenesis, and modulation of reproductive functions . The peptide also influences lipid metabolism and glucose uptake in adipocytes .
Comparison with Similar Compounds
Kisspeptin-54: A longer peptide with similar biological functions but different potency and stability.
Kisspeptin-14: A shorter peptide with similar receptor binding properties but reduced biological activity.
Kisspeptin-13: Another shorter peptide with comparable receptor affinity but distinct functional outcomes
Uniqueness: Kisspeptin-10, rat (TFA) is unique due to its specific sequence and high potency as a vasoconstrictor and angiogenesis inhibitor. Its ability to reduce Methotrexate-induced reproductive toxicity and potential antioxidant properties further distinguish it from other kisspeptin peptides .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H83N17O15.C2HF3O2/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35;3-2(4,5)1(6)7/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70);(H,6,7)/t41-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCRYTJFHFFTIK-QDUZOICUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H84F3N17O17 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1432.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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